2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
Overview
Description
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is characterized by the presence of a morpholine ring substituted with a 5-nitropyridin-2-yl group and two methyl groups at positions 2 and 6. This compound is typically a pale-yellow to yellow-brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine can be achieved through a multi-step process involving the nitration of pyridine derivatives followed by the formation of the morpholine ring. One common method involves the nitration of 2,6-dimethylpyridine to form 2,6-dimethyl-5-nitropyridine, which is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 2,6-dimethyl-4-(5-aminopyridin-2-yl)morpholine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(5-Nitropyridin-2-yl)morpholine: Similar structure but lacks the dimethyl groups.
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Contains a bromine atom instead of the dimethyl groups.
Uniqueness
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is unique due to the presence of both the nitro group and the dimethyl groups on the morpholine ring.
Properties
IUPAC Name |
2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWWQMFPALMWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384394 | |
Record name | 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
260447-04-9 | |
Record name | 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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